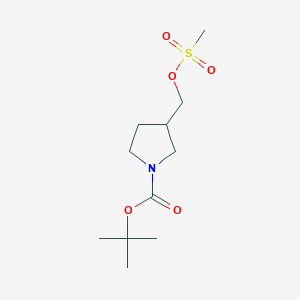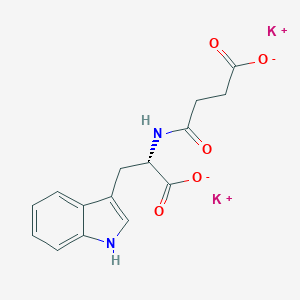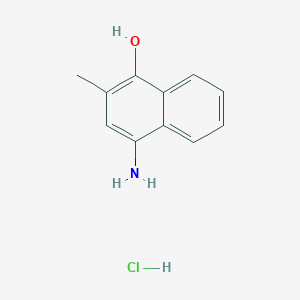
维生素K5盐酸盐
科学研究应用
维生素 K5 (盐酸盐) 具有广泛的科学研究应用:
作用机制
生化分析
Biochemical Properties
Vitamin K5 hydrochloride plays a significant role in various biochemical reactions. It is a specific inhibitor of pyruvate kinase M2 (PKM2), with an IC50 value of 28 μM . This inhibition affects the glycolytic pathway, leading to reduced glucose consumption and lactate production in cells. Additionally, Vitamin K5 hydrochloride induces apoptosis in colon 26 cells by increasing caspase-3 activity . The compound also interacts with reactive oxygen species (ROS), generating superoxide anion radicals and hydroxyl radicals under ultraviolet A (UVA) irradiation .
Cellular Effects
Vitamin K5 hydrochloride exerts notable effects on various cell types and cellular processes. It enhances the antimicrobial activity of UVA light against several bacterial species, including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae . In cancer cells, such as colon 26 cells, Vitamin K5 hydrochloride induces apoptosis and inhibits cell proliferation . The compound also affects cell signaling pathways by modulating the activity of PKM2, which plays a crucial role in cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of action of Vitamin K5 hydrochloride involves its interaction with PKM2, leading to the inhibition of this enzyme’s activity . This inhibition disrupts the glycolytic pathway, resulting in decreased glucose consumption and lactate production. Additionally, Vitamin K5 hydrochloride generates ROS under UVA irradiation, which contributes to its antimicrobial and anticancer effects . The compound also induces apoptosis in cancer cells by activating caspase-3, a key enzyme in the apoptotic pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Vitamin K5 hydrochloride change over time. The compound’s stability and degradation are influenced by factors such as light exposure and temperature . Long-term studies have shown that Vitamin K5 hydrochloride maintains its antimicrobial and anticancer properties over extended periods, although its efficacy may decrease with prolonged exposure to light . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function remain consistent over time .
Dosage Effects in Animal Models
The effects of Vitamin K5 hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial and anticancer properties without significant toxicity . At higher doses, Vitamin K5 hydrochloride can cause adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
Vitamin K5 hydrochloride is involved in several metabolic pathways, primarily through its interaction with PKM2 . By inhibiting PKM2, the compound disrupts the glycolytic pathway, leading to altered metabolic flux and reduced lactate production . Additionally, Vitamin K5 hydrochloride generates ROS, which can affect various metabolic processes within cells . The compound’s impact on metabolic pathways highlights its potential as a therapeutic agent in cancer and infection control .
Transport and Distribution
The transport and distribution of Vitamin K5 hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound is primarily transported in lipoproteins, such as high-density lipoproteins (HDL) and low-density lipoproteins (LDL) . This transport mechanism facilitates its distribution to various tissues, where it can exert its antimicrobial and anticancer effects . The localization and accumulation of Vitamin K5 hydrochloride within specific tissues are crucial for its therapeutic efficacy .
Subcellular Localization
Vitamin K5 hydrochloride exhibits specific subcellular localization, which influences its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with PKM2 and other biomolecules . Additionally, Vitamin K5 hydrochloride can be targeted to specific cellular compartments through post-translational modifications and targeting signals . This subcellular localization is essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects .
准备方法
合成路线和反应条件: 维生素 K5 (盐酸盐) 可以从维生素 K3 (2-甲基-1,4-萘醌) 合成。 该过程涉及 2-甲基萘的直接氧化以产生维生素 K3,然后通过一系列化学反应将其转化为维生素 K5 . 反应条件通常涉及使用适当的溶剂和还原剂以防止氧化和沉淀 .
工业生产方法: 在工业环境中,维生素 K5 (盐酸盐) 的生产遵循类似的合成路线。该过程经过优化以实现高纯度和高产率。 已采用气相色谱法测定最终产品的纯度和浓度 .
化学反应分析
反应类型: 维生素 K5 (盐酸盐) 经历各种化学反应,包括氧化、还原和取代。 该化合物的羟基和氨基使其在不同条件下具有反应性 .
常见试剂和条件:
氧化: 该化合物可以被氧化形成醌类衍生物。
还原: 还原反应可以将醌式形式转化回氢醌式形式。
取代: 氨基可以参与取代反应,导致形成各种衍生物.
相似化合物的比较
维生素 K5 (盐酸盐) 在维生素 K 家族中独一无二,因为它具有很强的抗菌特性。类似的化合物包括:
维生素 K1 (叶绿醌): 主要参与血液凝固和骨代谢.
维生素 K2 (甲萘醌): 参与心血管健康和骨代谢.
维生素 K3 (甲萘醌): 一种用于动物饲料和作为其他维生素 K 衍生物前体的合成形式.
属性
IUPAC Name |
4-amino-2-methylnaphthalen-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13;/h2-6,13H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRUOHAYVULQID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83-70-5 (Parent) | |
| Record name | Vitamin K5 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80883252 | |
| Record name | 4-Amino-2-methyl-1-naphthol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130-24-5 | |
| Record name | 4-Amino-2-methyl-1-naphthol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vitamin K5 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vitamin k5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41793 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenol, 4-amino-2-methyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Amino-2-methyl-1-naphthol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3-methyl-1-naphthylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VITAMIN K5 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ4D3O924J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B129630.png)
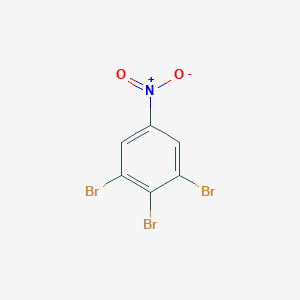
![[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine](/img/structure/B129636.png)
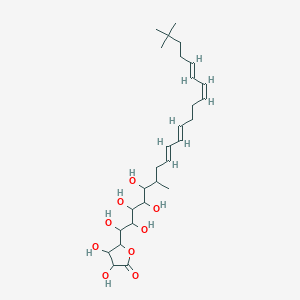
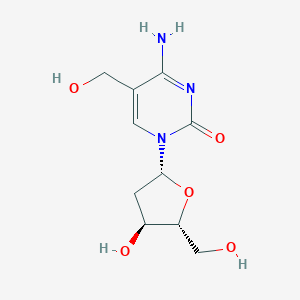
![3-[(Phenylmethyl)amino]-1,5-pentanediol](/img/structure/B129646.png)
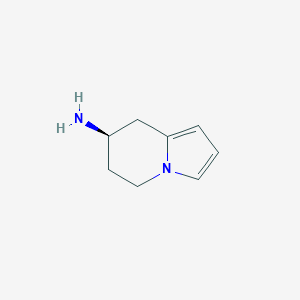

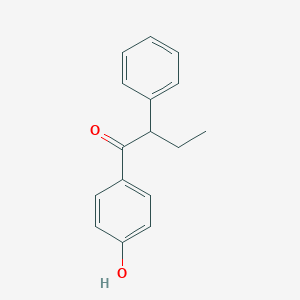
![5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B129657.png)

